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Compound of Interest

Compound Name: 2-(3-Chlorophenyl)azepane

CAS No.: 383129-21-3

Cat. No.: B1608781 Get Quote

Technical Monograph: 2-(3-
Chlorophenyl)azepane
Chemical Entity Profile & Synthetic Methodology

Executive Summary & Chemical Identity
2-(3-Chlorophenyl)azepane is a seven-membered saturated heterocyclic amine belonging to

the class of 2-arylazepanes. Structurally, it represents a ring-expanded analog of 2-

phenylpiperidine and shares pharmacophoric features with arylcyclohexylamines.

In drug discovery, the azepane scaffold is frequently utilized to modulate the conformational

flexibility of ligands targeting the NMDA receptor complex or monoamine transporters

(DAT/NET). The meta-chloro substitution on the phenyl ring is a strategic medicinal chemistry

modification designed to enhance metabolic stability by blocking the primary site of oxidative

metabolism (para-position) and influencing the electronic density of the aromatic system.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
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Property Value / Description

IUPAC Name 2-(3-chlorophenyl)azepane

Molecular Formula C₁₂H₁₆ClN

Molecular Weight 209.72 g/mol

CAS Number
Not widely listed; Isomer of 383129-18-8 (4-Cl

variant)

Core Scaffold Azepane (Hexamethyleneimine)

Basicity (Predicted pKa) ~10.2 (Secondary Amine)

LogP (Predicted) 3.1 – 3.4 (Lipophilic, CNS penetrant)

Appearance
Colorless to pale yellow oil (Free base); White

solid (HCl salt)

Structural Analysis & Pharmacological Logic
The transition from a six-membered piperidine ring to a seven-membered azepane ring

introduces specific conformational properties that alter receptor binding kinetics.

Conformational Flexibility
Unlike the rigid chair conformation of piperidines, the azepane ring exists in a dynamic

equilibrium of twist-chair and twist-boat conformations. This increased entropy can allow the

molecule to adopt unique binding poses within the orthosteric sites of the NMDA receptor or the

Dopamine Transporter (DAT), potentially inducing "functional selectivity" or partial

agonism/antagonism profiles distinct from their piperidine counterparts (e.g., methylphenidate

analogs).

The meta-Chloro Substituent
The inclusion of a chlorine atom at the 3-position (meta) serves two critical functions:

Metabolic Blockade: It sterically and electronically hinders CYP450-mediated hydroxylation

at the adjacent positions, significantly extending the biological half-life compared to the

unsubstituted parent compound.
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Electronic Modulation: The electron-withdrawing nature of chlorine lowers the pKa of the

secondary amine slightly (inductive effect), potentially altering the ratio of ionized to

unionized species at physiological pH, which influences membrane permeability and blood-

brain barrier (BBB) transport.

Synthetic Methodologies
Synthesis of 2-arylazepanes is non-trivial due to the thermodynamic challenges of forming

seven-membered rings. Two primary routes are recommended: the Classical Schmidt

Rearrangement (for scale-up) and the Modern Photochemical Ring Expansion (for library

generation).

Pathway A: The Schmidt Rearrangement (Classical)
This route relies on the ring expansion of a cyclohexanone precursor. It is robust, cost-effective,

and scalable.

Precursor Synthesis: Grignard addition of 3-chlorophenylmagnesium bromide to

cyclohexanone (followed by oxidation) or direct arylation to yield 2-(3-

chlorophenyl)cyclohexanone.

Ring Expansion: Treatment with hydrazoic acid (generated in situ from NaN₃/H₂SO₄) effects

the Schmidt rearrangement, inserting a nitrogen atom to form the lactam: 7-(3-

chlorophenyl)azepan-2-one.

Reduction: The lactam is reduced using Lithium Aluminum Hydride (LiAlH₄) to yield the final

amine.

Pathway B: Photochemical Dearomative Skeletal Editing
(Modern)
Recent advances (Manchester, 2023) allow for the direct conversion of nitroarenes into

azepanes. This method uses blue light irradiation to convert a nitro group into a singlet nitrene,

which mediates a skeletal insertion into the benzene ring, followed by hydrogenation.[1] This is

a high-value route for generating diverse libraries from simple nitrobenzene precursors.

Visualization of Synthetic Logic
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Figure 1: Comparative synthetic strategies. The Classical Route (top) is preferred for gram-

scale synthesis, while the Photochemical Route (bottom) is ideal for rapid analog generation.

Detailed Experimental Protocol (Pathway A)
Objective: Synthesis of 2-(3-chlorophenyl)azepane via Lactam Reduction. Safety

Warning:Hydrazoic acid is explosive and highly toxic. LiAlH₄ is pyrophoric. All operations must

be conducted in a fume hood with blast shields.

Step 1: Schmidt Rearrangement
Setup: Charge a 500 mL 3-neck round-bottom flask with 2-(3-chlorophenyl)cyclohexanone

(10.0 g, 48 mmol) and CHCl₃ (100 mL). Cool to 0°C.

Acidification: Add concentrated H₂SO₄ (20 mL) dropwise, maintaining temperature <5°C.

Azide Addition: Add Sodium Azide (NaN₃, 3.4 g, 52 mmol) in small portions over 1 hour.

Caution: Gas evolution (N₂).
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Reaction: Allow to warm to room temperature and stir for 12 hours. Monitor via TLC

(EtOAc/Hexane) for disappearance of ketone.

Workup: Pour onto crushed ice (200 g). Neutralize with NaOH (aq) to pH 8. Extract with

DCM (3 x 50 mL). Dry organics (MgSO₄) and concentrate to yield the crude lactam.

Step 2: Lactam Reduction
Activation: In a dry 2-neck flask under Argon, suspend LiAlH₄ (2.5 g, 65 mmol) in anhydrous

THF (50 mL).

Addition: Dissolve the crude lactam (from Step 1) in anhydrous THF (30 mL) and add

dropwise to the hydride suspension. The mixture will reflux gently.

Reflux: Heat to reflux for 4 hours to ensure complete reduction of the amide carbonyl.

Quench (Fieser Method): Cool to 0°C. Carefully add: 2.5 mL H₂O, 2.5 mL 15% NaOH, 7.5

mL H₂O. Stir until a granular white precipitate forms.

Isolation: Filter off aluminum salts. Acidify filtrate with HCl/Ether to precipitate 2-(3-
chlorophenyl)azepane hydrochloride. Recrystallize from Isopropanol/Ether.

Pharmacological & Signaling Implications[2][6][8]
[10][11]
The biological activity of 2-(3-chlorophenyl)azepane is predicted to be multimodal, primarily

interacting with monoaminergic systems.

Structure-Activity Relationship (SAR) Map
Ring Size (7-membered): Increases lipophilicity and alters selectivity compared to

piperidines. Often shifts affinity towards NMDA receptors (PCP-site) or Sigma receptors.

Secondary Amine: Essential for ionic bonding with the aspartate residue in the receptor

binding pocket.

3-Cl Substitution: Increases affinity for the Serotonin Transporter (SERT) and Norepinephrine

Transporter (NET) compared to the unsubstituted analog.
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Figure 2: Predicted pharmacodynamics. The molecule acts as a dual-action ligand, modulating

glutamatergic and monoaminergic transmission.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. pure.manchester.ac.uk [pure.manchester.ac.uk]

2. americanelements.com [americanelements.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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